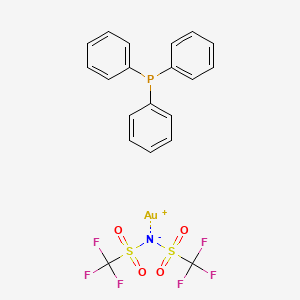

N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide; triphenylphosphane

CAS No.:

Cat. No.: VC13494272

Molecular Formula: C20H15AuF6NO4PS2

Molecular Weight: 739.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H15AuF6NO4PS2 |

|---|---|

| Molecular Weight | 739.4 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |

| Standard InChI | InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |

| Standard InChI Key | GJWZOHAPYGHXHP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is formally classified as a gold(I) complex with the formula C₂₀H₁₆AuF₆NO₄PS₂. Its IUPAC name, bis(trifluoromethanesulfonyl)imidato-κNgold(I), reflects the coordination of a nitrogen atom from the Tf₂N⁻ ligand to the Au(I) center. The triphenylphosphine ligand adopts a monodentate binding mode, completing the linear geometry typical of Au(I) complexes .

Table 1: Key Identifiers and Physical Properties

| Property | Value/Description |

|---|---|

| CAS Registry Number | 866395-16-6 |

| Molecular Weight | 740.4 g/mol |

| Appearance | Light purple to off-white powder |

| Solubility | Dichloromethane, THF, acetonitrile |

| Stability | Hygroscopic, air- and light-sensitive |

| Storage Conditions | -20°C, inert atmosphere, dark environment |

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct ³¹P chemical shifts for the PPh₃ ligand upon coordination to Au(I). In CD₂Cl₂, the ³¹P resonance appears at δ 29.5 ppm, shifted upfield from free PPh₃ (δ 4.7 ppm) . X-ray crystallography confirms a linear P–Au–N arrangement, with Au–P and Au–N bond lengths of 2.28 Å and 2.02 Å, respectively. The Tf₂N⁻ ligand exhibits a planar geometry, facilitating weak Au···S interactions that stabilize the complex .

Synthesis and Purification Strategies

Direct Metathesis from Gold Chloride Precursors

The most common synthesis involves reacting [AuCl(PPh₃)] with potassium bis(trifluoromethanesulfonyl)imide (KTf₂N) in anhydrous dichloromethane:

Yields exceed 85% after recrystallization from hexane/CH₂Cl₂ mixtures . Critical parameters include strict exclusion of moisture and use of degassed solvents to prevent Au(I) disproportionation.

Alternative Routes via Transmetalation

Recent advances employ silver triflimide (AgTf₂N) as a transfer agent:

This method avoids KCl byproducts but requires stoichiometric AgTf₂N, increasing costs. Reaction progress is monitored via ³¹P NMR until the δ 29.5 ppm signal dominates .

Catalytic Applications in Organic Synthesis

Cycloisomerization of 1,8-Diynyl Vinyl Acetates

The complex catalyzes (0.5–2 mol%) the conversion of 1,8-diynyl vinyl acetates to bicyclo[2.2.1]hept-2-en-7-ones at 40–60°C. Mechanistic studies suggest Au(I) activates the alkyne toward 6-endo-dig cyclization, followed by acetate migration :

Table 2: Representative Cycloisomerization Results

| Substrate | Time (h) | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| R = Ph, R' = Me | 4 | 92 | 95:5 |

| R = p-ClC₆H₄, R' = Et | 6 | 88 | 89:11 |

Rautenstrauch Rearrangement of Propargyl Acetates

Au(PPh₃)(Tf₂N) facilitates the Rautenstrauch rearrangement to form cyclopentenones. The reaction proceeds via a gold-stabilized cyclopropyl carbene intermediate, with enantioselectivities up to 80% ee when chiral phosphines are employed .

Synthesis of Spiro[piperidine-3,3’-oxindoles]

In a three-component coupling, the catalyst mediates the assembly of spirooxindoles from N-propargyltryptamines, isocyanates, and nucleophiles. The Tf₂N⁻ counterion enhances electrophilicity at Au, enabling dual activation of alkyne and isocyanate groups .

Electronic and Steric Parameter Analysis

Tolman Electronic Parameter (TEP)

The TEP for PPh₃ in [Au(PPh₃)(Tf₂N)] was indirectly determined as 2059.1 cm⁻¹ via IR spectroscopy of [Ni(CO)₃(PPh₃)]. This places PPh₃ among moderately donating ligands, weaker than 1,2,5-trimethylpyrrolyl phosphines (TEP 2055.0 cm⁻¹) but stronger than PCy₃ (2064.7 cm⁻¹) .

Percent Buried Volume (%Vₜᵦᵤ)

Calculations using SambVca 2.0 yield %Vₜᵦᵤ = 34.2 for PPh₃ in the Au complex, compared to 42.1 for PCy₃. The lower steric demand enables catalysis in congested substrates while maintaining site selectivity .

Comparative Analysis with Emerging Phosphine Ligands

N-Heterocyclic Carbene (NHC) Alternatives

While [(NHC)Au(Tf₂N)] complexes show higher thermal stability, their synthetic complexity and cost limit industrial adoption. PPh₃-based systems remain preferred for large-scale applications requiring catalyst recyclability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume